1-Bromo-3-(difluoromethoxy)-5-methylbenzene
CAS No.: 1261859-71-5
VCID: VC11682660
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Bromo-3-(difluoromethoxy)-5-methylbenzene is an organic compound with the chemical formula C₈H₇BrF₂O and a CAS number of 1261859-71-5 . This compound belongs to the class of halogenated aromatic compounds, featuring a bromine atom and a difluoromethoxy group attached to a benzene ring. The presence of these substituents significantly influences its chemical reactivity and physical properties. Synthesis and PreparationThe synthesis of 1-Bromo-3-(difluoromethoxy)-5-methylbenzene typically involves electrophilic aromatic substitution reactions. These reactions require careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions. Potential Applications:
Safety and HandlingHandling 1-Bromo-3-(difluoromethoxy)-5-methylbenzene requires proper safety precautions due to its potential reactivity and toxicity. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures. |
---|---|
CAS No. | 1261859-71-5 |
Product Name | 1-Bromo-3-(difluoromethoxy)-5-methylbenzene |
Molecular Formula | C8H7BrF2O |
Molecular Weight | 237.04 g/mol |
IUPAC Name | 1-bromo-3-(difluoromethoxy)-5-methylbenzene |
Standard InChI | InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |
Standard InChIKey | UBPUHAFKNSTHEK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)Br)OC(F)F |
Canonical SMILES | CC1=CC(=CC(=C1)Br)OC(F)F |
PubChem Compound | 118270019 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume